molecular formula C13H14N2O2S B2691246 Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate CAS No. 122352-22-1

Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate

Cat. No.: B2691246
CAS No.: 122352-22-1
M. Wt: 262.33
InChI Key: FGTLPGZDKKFCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate typically involves the reaction of 2-aminothiazole with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the electrophilic carbon of the ethyl bromoacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of a nitro group can yield an amino group .

Scientific Research Applications

Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate is unique due to its specific structure, which combines the thiazole ring with an ethyl ester group. This combination enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-17-12(16)7-9-3-5-10(6-4-9)11-8-18-13(14)15-11/h3-6,8H,2,7H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTLPGZDKKFCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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